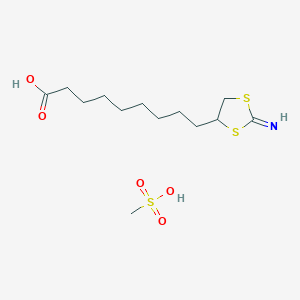
9-(2-Imino-1,3-dithiolan-4-yl)nonanoic acid;methanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2-Imino-1,3-dithiolan-4-yl)nonanoic acid;methanesulfonic acid is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a dithiolane ring, which is known for its stability and reactivity, making it a valuable component in synthetic chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Imino-1,3-dithiolan-4-yl)nonanoic acid typically involves the reaction of cyanoacetamides with carbon disulfide and sodium ethoxide to form ketene dithioacetals . This intermediate is then further reacted under specific conditions to yield the target compound. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as solvent choice and catalyst selection, plays a crucial role in maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
9-(2-Imino-1,3-dithiolan-4-yl)nonanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or alcohols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.
Scientific Research Applications
9-(2-Imino-1,3-dithiolan-4-yl)nonanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its therapeutic potential in treating diseases related to oxidative stress.
Industry: Utilized in the production of polymers and advanced materials due to its reactive dithiolane ring.
Mechanism of Action
The mechanism of action of 9-(2-Imino-1,3-dithiolan-4-yl)nonanoic acid involves its interaction with molecular targets such as enzymes and proteins. The dithiolane ring can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in studying cellular processes and developing therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiolane: Shares the dithiolane ring but differs in the side chain structure.
1,3-Dithiane: Similar in structure but with a different ring size and functional groups.
Thioacetic Acid: Contains a thiol group but lacks the dithiolane ring.
Uniqueness
9-(2-Imino-1,3-dithiolan-4-yl)nonanoic acid is unique due to its specific combination of the dithiolane ring and the nonanoic acid side chain. This structure imparts distinct reactivity and stability, making it suitable for specialized applications in synthetic chemistry and industrial processes .
Properties
CAS No. |
61522-07-4 |
|---|---|
Molecular Formula |
C13H25NO5S3 |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
9-(2-imino-1,3-dithiolan-4-yl)nonanoic acid;methanesulfonic acid |
InChI |
InChI=1S/C12H21NO2S2.CH4O3S/c13-12-16-9-10(17-12)7-5-3-1-2-4-6-8-11(14)15;1-5(2,3)4/h10,13H,1-9H2,(H,14,15);1H3,(H,2,3,4) |
InChI Key |
XSGFGUZMRPGHLX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.C1C(SC(=N)S1)CCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


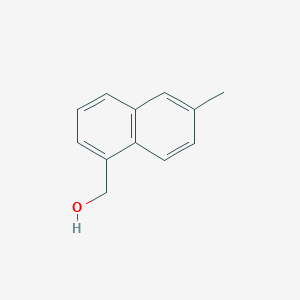
![Tetrazolo[1,5-a]quinoxaline-4-carboxamide](/img/structure/B14584166.png)
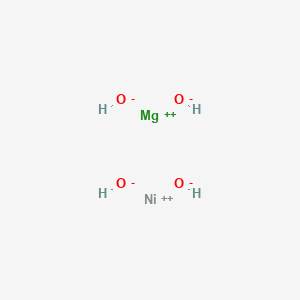
![N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}formamide](/img/structure/B14584176.png)

![2-Azoniaspiro[4.5]decane, 2-methyl-2-(4-methylphenyl)-, iodide](/img/structure/B14584195.png)
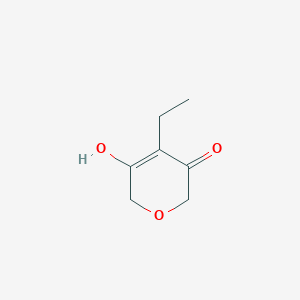
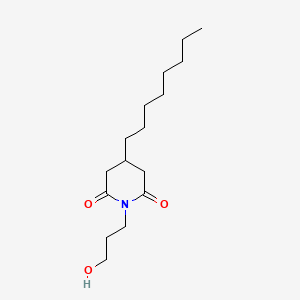


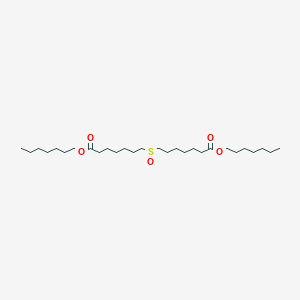
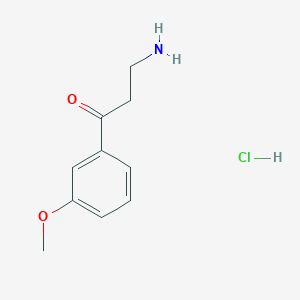
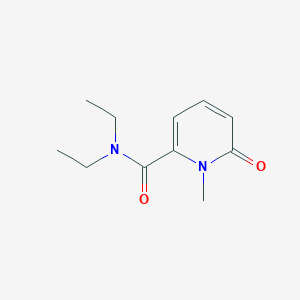
![1-[(3-Aminopropyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14584268.png)
